Ac2-26 vs. Full-Length AnxA1: Distinct Mechanisms of Neutrophil-Endothelium Interaction Under Flow Conditions
Ac2-26 and full-length AnxA1 protein exhibit mechanistically distinct effects on neutrophil-endothelium interactions under physiological flow conditions, indicating engagement of different receptor populations or downstream signaling pathways [1]. This differential pharmacology is critical for experimental design where specific modulation of leukocyte capture versus firm adhesion is required.
| Evidence Dimension | Neutrophil-endothelium interaction inhibition |
|---|---|
| Target Compound Data | Ac2-26 (33 μM): Significantly attenuated neutrophil capture and rolling; inhibited firm adhesion |
| Comparator Or Baseline | Full-length human recombinant AnxA1: Inhibited firm adhesion of human PMNs but did not attenuate capture and rolling |
| Quantified Difference | Qualitative mechanistic divergence: Ac2-26 uniquely attenuates early capture/rolling phase; AnxA1 acts primarily on firm adhesion |
| Conditions | Human polymorphonuclear neutrophils (PMNs) interacting with activated endothelial monolayers under flow conditions |
Why This Matters
The distinct inhibitory profile of Ac2-26 on neutrophil capture and rolling represents a unique pharmacological property not shared by the full-length parent protein, enabling researchers to specifically interrogate early-stage leukocyte trafficking events in inflammation models.
- [1] Hayhoe RPG, Kamal AM, Solito E, Flower RJ, Cooper D, Perretti M. Annexin 1 and its bioactive peptide inhibit neutrophil-endothelium interactions under flow: indication of distinct receptor involvement. Blood. 2006;107(5):2123-2130. View Source
